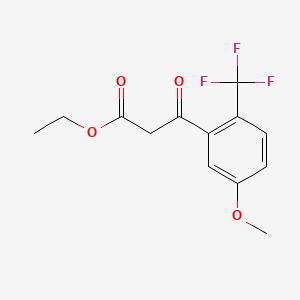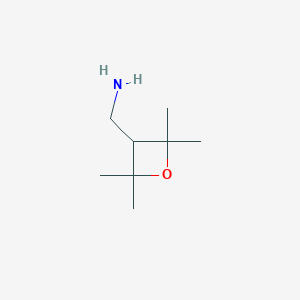![molecular formula C9H14O3 B8218297 Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8218297.png)
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by its bicyclic structure, which includes a hydroxyl group and a carboxylate ester group. It is primarily used in research settings and has various applications in chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the enantioselective synthesis of bicyclo[3.1.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
While specific industrial production methods for methyl 5-hydroxybicyclo[31The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-hydroxybicyclo[2.2.1]heptane-1-carboxylate
- Methyl 5-hydroxybicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-hydroxybicyclo[4.1.1]octane-1-carboxylate
Uniqueness
Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity patterns and interactions with other molecules, making it valuable in various research applications .
Eigenschaften
IUPAC Name |
methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7(10)8-3-2-4-9(11,5-8)6-8/h11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHVWNVDEAKZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8218235.png)
![1,4,8-Trioxaspiro[4.6]undecan-9-one](/img/structure/B8218240.png)


![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218255.png)
![2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8218260.png)
![Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B8218276.png)
![Ethyl3-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B8218279.png)
![6-Chlorothieno[3,2-c]pyridin-2-amine](/img/structure/B8218283.png)
![2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid](/img/structure/B8218290.png)
![2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate](/img/structure/B8218299.png)

